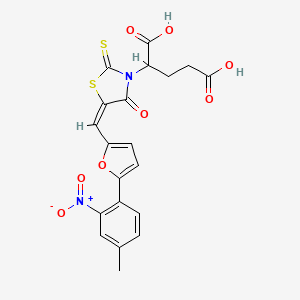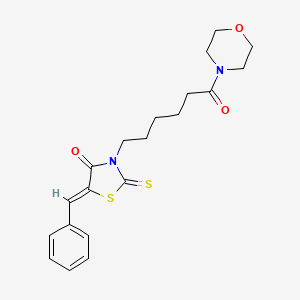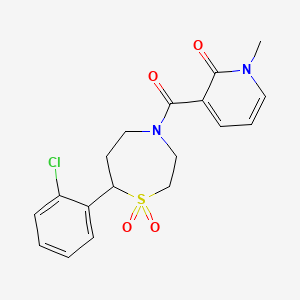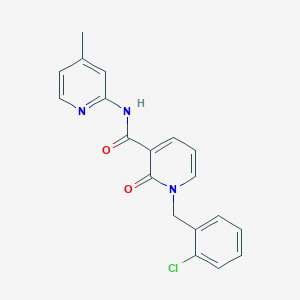
(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a useful research compound. Its molecular formula is C20H16N2O8S2 and its molecular weight is 476.47. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antitumor Applications
- Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, structurally related to the compound of interest, have demonstrated significant anticancer and antiangiogenic activities in mouse models. These compounds reduced ascites tumor volume, cell number, and increased the lifespan of mice bearing Ehrlich Ascites Tumor (EAT). The study suggests these derivatives as potential candidates for anticancer therapy, particularly in inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
- Cytotoxicity and Apoptosis Induction : Related thiazolidinone compounds were synthesized and evaluated for their cytotoxicity against human leukemia cells. These compounds exhibited moderate to strong antiproliferative activity, with certain derivatives showing potent anticancer activity. The study highlights the importance of the electron-donating groups on the thiazolidinone moiety for its anticancer properties (Chandrappa et al., 2009).
Synthesis and Chemical Properties
- Novel Synthesis Approaches : Research on reactions of similar furan and thiophene substituted compounds with strong electrophiles has provided insights into their chemical properties and potential pharmacological activities. These studies contribute to the development of new synthetic methods and the exploration of their therapeutic potential (Aleksandrov & El’chaninov, 2016).
Antimicrobial Activities
- Antimicrobial Activities of Organotin(IV) Carboxylates : A study on carboxylic acid derivatives related to the compound of interest, involving reactions with organotin chlorides, demonstrated their antimicrobial activity against a variety of fungi and bacteria. This suggests the potential use of such compounds in developing antimicrobial agents (Dias et al., 2015).
properties
IUPAC Name |
2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S2/c1-10-2-4-12(14(8-10)22(28)29)15-6-3-11(30-15)9-16-18(25)21(20(31)32-16)13(19(26)27)5-7-17(23)24/h2-4,6,8-9,13H,5,7H2,1H3,(H,23,24)(H,26,27)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAWYLGJGWENSC-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)
![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)


![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)
